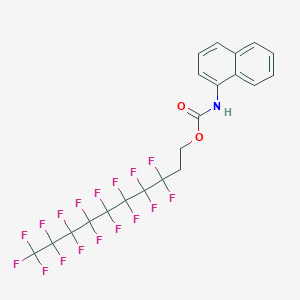

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a highly fluorinated alkyl chain attached to a naphthylcarbamate group. The extensive fluorination imparts remarkable hydrophobicity and chemical resistance, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C21H12F17NO2 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C21H12F17NO2/c22-14(23,8-9-41-13(40)39-12-7-3-5-10-4-1-2-6-11(10)12)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h1-7H,8-9H2,(H,39,40) |

InChI Key |

POBJJNLGHQDYKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the purification of starting materials, precise control of reaction conditions (temperature, pressure, and time), and efficient separation and purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Oxidation and Reduction: The naphthyl group can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

Substitution: Products include substituted fluorinated compounds.

Hydrolysis: Yields 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol and 1-naphthylamine.

Oxidation: Can produce naphthoquinones or other oxidized derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a surface-modifying agent to impart hydrophobicity and chemical resistance to materials.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their biocompatibility and potential use in drug delivery.

Medicine: Investigated for its potential use in medical coatings and devices due to its non-stick properties.

Industry: Utilized in the production of specialty coatings, adhesives, and lubricants that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is primarily based on its fluorinated structure, which imparts unique physical and chemical properties:

Hydrophobicity: The extensive fluorination creates a highly hydrophobic surface, reducing interactions with water and other polar substances.

Chemical Resistance: The strong carbon-fluorine bonds provide resistance to chemical degradation and oxidation.

Molecular Targets and Pathways: In biological systems, the compound’s interactions are largely non-specific due to its inert nature, but it can affect cell membrane properties and protein interactions.

Comparison with Similar Compounds

Similar Compounds

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used for similar applications in coatings and surface treatments.

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: Known for its use in self-assembled monolayers and surface modifications.

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Utilized in the synthesis of fluorinated polymers and materials.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate stands out due to its specific combination of a highly fluorinated alkyl chain with a naphthylcarbamate group, providing a unique balance of hydrophobicity, chemical resistance, and potential biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.